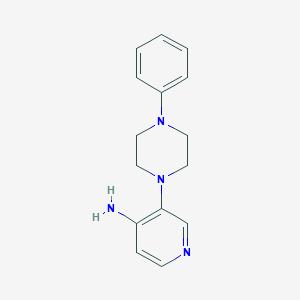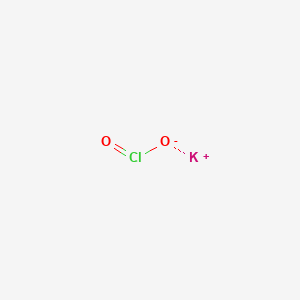
1-(2-苯氧乙基)哌嗪
概述
描述
1-(2-Phenoxyethyl)piperazine is an organic compound belonging to the piperazine family. It is characterized by a piperazine ring substituted with a 2-phenoxyethyl group. This compound is a white, crystalline solid with a melting point of 52°C and a boiling point of 230°C. It is soluble in water, alcohol, and acetone, making it versatile for various applications.
科学研究应用
1-(2-Phenoxyethyl)piperazine has a wide range of applications in scientific research:
Antioxidant Activity: Certain derivatives have shown significant antioxidant properties, increasing superoxide dismutase activity and total antioxidant capacity.
Anticonvulsant Activity: Some derivatives exhibit promising anticonvulsant activity, comparable to established drugs like valproate.
Alpha-Adrenoceptor Affinity: Derivatives demonstrate significant affinity for alpha-adrenoceptors, showing potential in pharmacological applications.
Anti-Arrhythmic and Hypotensive Properties: Certain derivatives display significant anti-arrhythmic and hypotensive activities.
Anticancer Activity: Heterocyclic compounds containing this moiety have shown potential anti-bone cancer activity.
Radioprotective Agents: Novel derivatives have been tested for their radioprotective effects, showing potential in protecting human cells against radiation-induced apoptosis.
Serotonin-Selective Reuptake Inhibitors (SSRIs): Derivatives have been explored as potential SSRIs, suggesting their use in treating depression and related disorders.
HIV-1 Reverse Transcriptase Inhibitors: Compounds containing this moiety have been evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.
作用机制
Target of Action
1-(2-Phenoxyethyl)piperazine is a derivative of piperazine . Piperazine is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Mode of Action
It is known that piperazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 1-(2-Phenoxyethyl)piperazine may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Piperazine is known to affect the GABAergic system, which plays a crucial role in the nervous system .
Result of Action
Piperazine derivatives have been found to induce apoptosis in cancer cells . Given its structural similarity to these compounds, 1-(2-Phenoxyethyl)piperazine may have similar effects.
生化分析
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, piperazine acts as a reversible inhibitor of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in the transmission of nervous signals .
Cellular Effects
Research has shown that piperazine derivatives can have significant effects on cells. For example, a study found that a novel piperazine compound had a cytotoxic effect on glioblastoma and cervix cancer cells
Molecular Mechanism
The molecular mechanism of action of 1-(2-Phenoxyethyl)piperazine is not fully known. Piperazine derivatives are known to exert their effects through various mechanisms. For example, they can act as reversible inhibitors of acetylcholinesterase, leading to disturbances in the motility of parasites .
Temporal Effects in Laboratory Settings
It is known that piperazine derivatives can induce apoptosis and suppress the proliferation of cancer cells over time .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine derivatives are known to inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .
Transport and Distribution
It is known that piperazine derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
Understanding the subcellular localization of proteins is crucial for understanding various cellular processes .
准备方法
The synthesis of 1-(2-Phenoxyethyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the piperazine derivative.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
化学反应分析
1-(2-Phenoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides, carboxylic acids.
Major products formed from these reactions include oxidized or reduced derivatives and substituted piperazine compounds.
相似化合物的比较
1-(2-Phenoxyethyl)piperazine can be compared with other similar compounds, such as:
4-(2-Phenoxyethyl)morpholine: This compound has similar pharmacological activities but differs in its chemical structure, containing a morpholine ring instead of a piperazine ring.
1-(2-Phenoxyethyl)piperidine: This compound also exhibits similar activities but contains a piperidine ring instead of a piperazine ring.
The uniqueness of 1-(2-Phenoxyethyl)piperazine lies in its specific chemical structure, which allows for a wide range of modifications and applications in various fields of research.
属性
IUPAC Name |
1-(2-phenoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSLCXRMMGRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283416 | |
| Record name | 1-(2-phenoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-37-2 | |
| Record name | 13484-37-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-phenoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Phenoxyethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)](/img/structure/B87645.png)
